Tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate;hydrochloride
Description
Properties
IUPAC Name |
tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3.ClH/c1-8(2,3)13-7(12)10-4-6(9)5-11;/h6,11H,4-5,9H2,1-3H3,(H,10,12);1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWADBBYVXJJLSN-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate;hydrochloride is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving amino alcohols and their derivatives. Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates and intermediates. Industry: It is utilized in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate;hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved would be specific to the final drug product being synthesized.
Comparison with Similar Compounds
Chemical Identity
- Molecular Formula : C₈H₁₉ClN₂O₃ ()
- CAS Number : 445479-35-6 ()
- Structure: Features a tert-butyl carbamate group attached to a (2R)-2-amino-3-hydroxypropyl backbone, with a hydrochloride counterion. The stereochemistry at the C2 position (R-configuration) and the hydroxyl group at C3 are critical for its physicochemical and biological properties.
Applications Primarily used as a chiral building block in pharmaceutical synthesis, particularly for introducing amino alcohol moieties into drug candidates. Its hydrochloride salt enhances solubility and stability during synthetic processes ().
The compound is structurally analogous to other tert-butyl carbamate-protected amines. Key comparisons include:
Structural Analogues
Physicochemical Properties
- Solubility: The hydroxyl group in the target compound enhances hydrophilicity compared to non-polar analogs like the cyclopropyl () or azetidine derivatives (). Hydrochloride salts universally improve aqueous solubility.
- Stability : The hydroxypropyl chain may confer lower thermal stability compared to rigid cyclopropane or azetidine-containing analogs due to rotational freedom.
Biological Activity
Tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article examines its biological activity, synthesis, applications, and relevant research findings.
- Molecular Formula : C₁₁H₂₄N₂O₃
- Molar Mass : 232.32 g/mol
- Structure : The compound features a tert-butyl group, an amino group, and a hydroxyl group, which contribute to its reactivity and biological properties.
Synthesis
The synthesis of tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with (2R)-2-amino-3-hydroxypropyl chloride in the presence of a base like triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the carbamate group. Purification is often achieved through recrystallization from appropriate solvents.
Enzymatic Kinetic Resolution
One notable application of this compound is in the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification. The process utilizes Candida antarctica lipase B (CAL-B) , achieving excellent enantioselectivity (E > 200) for the production of optically pure enantiomers.
Pharmacological Properties
Research indicates that compounds similar to tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate hydrochloride exhibit significant pharmacological properties, including:
- Cholinesterase Inhibition : Some derivatives have shown potential as cholinesterase inhibitors, which are crucial in treating conditions like Alzheimer's disease. The ability to inhibit acetylcholinesterase (AChE) has been linked to neuroprotective effects and improved cognitive function in animal models .
- Antioxidant Activity : The compound's structural features allow it to demonstrate antioxidant properties, which are beneficial in mitigating oxidative stress-related damage in biological systems .
Case Studies and Experimental Data
- Cholinesterase Inhibition Study :
- Antioxidant Activity Assessment :
- Enzymatic Activity Profiling :
Comparative Analysis with Similar Compounds
To better understand the unique properties of tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate hydrochloride, a comparison with structurally similar compounds is provided:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Tert-butyl (3-amino-2-hydroxypropyl)carbamate | 144912-84-5 | 0.97 |
| Tert-butyl (2-hydroxypropyl)carbamate | 95656-86-3 | 0.97 |
| Tert-butyl (3-(methylamino)propyl)carbamate | 442514-22-9 | 0.92 |
| Tert-butyl (2,3-dihydroxypropyl)carbamate | 137618-48-5 | 0.93 |
| N-Boc-2-methyl-1,3-propanediamine | 480452-05-9 | 0.90 |
This table highlights the structural similarities and potential variations in biological activity among these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
